molecular formula C7H15ClOS B14013228 1-(Butylsulfanyl)-3-chloropropan-2-ol CAS No. 18915-87-2

1-(Butylsulfanyl)-3-chloropropan-2-ol

Cat. No.: B14013228
CAS No.: 18915-87-2
M. Wt: 182.71 g/mol
InChI Key: OUMUXJOBEAQFSA-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)-3-chloropropan-2-ol is a chloro-hydroxypropanol derivative featuring a butylsulfanyl (-S-C₄H₉) group at position 1, a hydroxyl (-OH) group at position 2, and a chlorine atom at position 3 of the propane backbone. This compound is characterized by its sulfur-containing substituent, which distinguishes it from oxygen- or nitrogen-bearing analogs.

The compound’s molecular formula is inferred as C₇H₁₅ClOS, with a molecular weight of 182.52 g/mol (calculated from substituents).

Properties

CAS No.

18915-87-2

Molecular Formula

C7H15ClOS

Molecular Weight

182.71 g/mol

IUPAC Name

1-butylsulfanyl-3-chloropropan-2-ol

InChI

InChI=1S/C7H15ClOS/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3

InChI Key

OUMUXJOBEAQFSA-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butylsulfanyl)-3-chloropropan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropan-2-ol with butylthiol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1-(Butylsulfanyl)-3-chloropropan-2-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfanyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropropanol moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-(Butylsulfanyl)-3-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfanyl)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropanol moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(butylsulfanyl)-3-chloropropan-2-ol with five analogs differing in substituents at position 1:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
1-(Butylsulfanyl)-3-chloropropan-2-ol Butylsulfanyl (-S-C₄H₉) C₇H₁₅ClOS 182.52 (calculated) Not reported Synthetic intermediate -
1-(Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol Benzothiazolylsulfanyl (heterocyclic-S) C₁₀H₁₁ClN₂OS₂ 274.79 Organic solvents Beta-blocker precursor
1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol Carbazolyloxy (heterocyclic-O) C₁₅H₁₃ClNO₂ 286.72 Acetonitrile Carvedilol synthesis
1-Butoxy-3-chloro-2-propanol Butoxy (-O-C₄H₉) C₇H₁₅ClO₂ 166.64 Polar solvents Solvent or intermediate
1-(Benzylamino)-3-chloropropan-2-ol Benzylamino (-NH-C₆H₅CH₂) C₁₀H₁₄ClNO 199.68 Not reported Anti-cancer agent (hematopoietic)
(S)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol Biphenyl (-C₆H₄-C₆H₅) C₁₅H₁₅ClO 246.73 Acetonitrile Sacubitril impurity
Key Observations:
  • Substituent Effects on Lipophilicity: The butylsulfanyl group confers moderate lipophilicity, intermediate between the polar butoxy (-O-C₄H₉) and highly lipophilic biphenyl substituents.
  • Molecular Weight and Solubility : Bulkier substituents (e.g., biphenyl, carbazolyloxy) increase molecular weight and reduce aqueous solubility, necessitating solvents like acetonitrile for handling .

Biological Activity

1-(Butylsulfanyl)-3-chloropropan-2-ol is a compound of interest in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

1-(Butylsulfanyl)-3-chloropropan-2-ol, with the CAS number 18915-87-2, features a butyl sulfanyl group attached to a chloropropanol backbone. Its structural formula can be represented as follows:

C7H15ClOS\text{C}_7\text{H}_{15}\text{ClOS}

This compound is recognized for its thioether functionality, which is significant in various chemical interactions, particularly in coordination chemistry involving metal alkoxides .

Biological Activity

Pharmaceutical Applications

1-(Butylsulfanyl)-3-chloropropan-2-ol serves as an intermediate in the synthesis of various pharmaceuticals. Its thioether group allows for unique reactivity patterns that can lead to the development of biologically active molecules. Research indicates that compounds containing thioether functionalities often exhibit enhanced biological activities compared to their non-thioether counterparts .

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that thioether-containing compounds can exhibit antimicrobial properties. For instance, a study on similar thioether derivatives indicated significant antibacterial activity against various pathogens, highlighting the potential of 1-(butylsulfanyl)-3-chloropropan-2-ol in developing new antimicrobial agents .
  • Inhibition of Protein Interactions : Research has shown that compounds with similar structures can inhibit critical protein interactions involved in disease pathways. For example, derivatives of chloropropanol have been studied for their ability to inhibit the interaction between Ras and Sos proteins, which are implicated in cancer progression . This suggests that 1-(butylsulfanyl)-3-chloropropan-2-ol may also possess similar inhibitory effects.
  • Synthesis of β-blockers : A notable application of related compounds is their role as precursors in the synthesis of β-blockers, which are essential in treating cardiovascular diseases. The ability to modify the butylsulfanyl group can lead to variations that enhance the pharmacological profile of these drugs .

Data Table: Biological Activities and Applications

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThioether derivativesSignificant antibacterial activity
Protein InteractionChloropropanol derivativesInhibition of Ras-Sos interaction
Drug Synthesisβ-blocker precursorsPotential for cardiovascular treatments

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